molecular formula C14H15F3N4S B4567199 N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]thiourea

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]thiourea

Cat. No.: B4567199
M. Wt: 328.36 g/mol
InChI Key: RNOCLTMGERPKGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]thiourea is a useful research compound. Its molecular formula is C14H15F3N4S and its molecular weight is 328.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.09695216 g/mol and the complexity rating of the compound is 391. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Syntheses

  • Pyrazolyloxothiazolidine Derivatives : 1-Substituted 3-[3-(methyl/phenyl)-1H-pyrazol-5-yl]thioureas react with dimethyl acetylenedicarboxylate to form oxothiazolidine derivatives, suggesting a versatile method for synthesizing complex molecules with potential biological activities (Hassan et al., 2012).

Biological Activities

  • Antitubercular Activity : Heterocyclic substituted (1-phenyl-2,3-dimethyl-5-pyrazolon-4-yl) thioureas have been examined for antitubercular activity, with some compounds showing minimum inhibitory concentrations ranging from 0.63 to 10 mg percent, highlighting their potential in tuberculosis treatment (Glasser & Doughty, 1964).
  • Apoptotic Activity in Cancer Cell Lines : Pyrazole thiourea derivatives have been shown to induce apoptosis in human cancer cells, with specific compounds exhibiting significant apoptosis-inducing effects. This suggests their potential application as anti-cancer drugs (Nițulescu et al., 2015).

Herbicidal Activities

  • N-(4,6-Dimethylpyrimidin-2-yl)-N'-[3-(4-Trifluoromethylphenyl)-5-Methyl-Isoxazol-4-Yl] Acyl Thiourea : A novel compound was synthesized and showed good inhibitory activity against specific weeds, suggesting its potential as a herbicide (Fu-b, 2014).

Antimicrobial Evaluation

  • Sulfonylurea Derivatives : A study synthesized sulfonylurea derivatives of pyrazoles and evaluated them for hypoglycemic and antidiabetic activities. Some compounds showed promising results, indicating potential applications in diabetes treatment (Soliman, 1979).

Properties

IUPAC Name

1-[(1,5-dimethylpyrazol-4-yl)methyl]-3-[3-(trifluoromethyl)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N4S/c1-9-10(8-19-21(9)2)7-18-13(22)20-12-5-3-4-11(6-12)14(15,16)17/h3-6,8H,7H2,1-2H3,(H2,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOCLTMGERPKGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)CNC(=S)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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